3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the formation of new derivatives of triazolopyridine.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include diazotization of 2,3-diaminopyridines or their N-substituted analogs . These methods are characterized by moderate yields and often require chromatographic purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of mitogen-activated protein kinase 14, affecting various cellular processes . The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine: Similar in structure but may have different substituents.
Pyrazolopyridine: Contains a pyrazole ring instead of a triazole ring.
Thiazolopyridine: Contains a thiazole ring instead of a triazole ring
Uniqueness
3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine is unique due to its specific structural arrangement and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-propan-2-yl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H14N4/c1-6(2)12-8-5-9-4-3-7(8)10-11-12/h6,9H,3-5H2,1-2H3 |
InChI Key |
LOJFIOULIGGNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCNC2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.